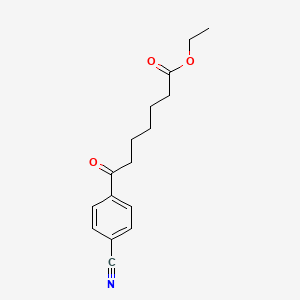

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(4-cyanophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-20-16(19)7-5-3-4-6-15(18)14-10-8-13(12-17)9-11-14/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWJZTGDNAGYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290332 | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-72-6 | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 7 4 Cyanophenyl 7 Oxoheptanoate

Esterification and Ketone Formation Strategies

This approach focuses on late-stage formation of the key carbonyl functionalities. The heptanoate (B1214049) backbone, connected to the 4-cyanophenyl group, is assembled first, followed by the introduction or modification of the C-7 keto group and the terminal ester.

Synthesis via Carboxylic Acid Derivatives and Ethanol (B145695)

A direct and common method for the synthesis of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate is the esterification of its corresponding carboxylic acid, 7-(4-cyanophenyl)-7-oxoheptanoic acid. This transformation can be achieved through several established protocols.

The classical Fischer-Speier esterification involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, typically by azeotropic distillation.

Alternatively, milder conditions can be employed to avoid potential side reactions, especially given the presence of the ketone and nitrile groups. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates the ester formation at room temperature.

Transesterification represents another viable pathway, particularly if a different ester of the parent acid is more readily available. researchgate.net While commonly applied to β-keto esters, the principles can be extended to this γ-keto ester. rsc.org Catalysts for this process range from Lewis acids to solid-supported reagents, offering environmentally benign options. nih.gov For instance, silica-supported boric acid has been shown to be an effective heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions, a methodology that could be adapted for this synthesis. nih.gov

Table 1: Comparison of Esterification Methods for Keto-Acids

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Ref. |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ (catalytic) | Ethanol (excess) | Reflux | Good to Excellent | researchgate.net |

| DCC Coupling | DCC, DMAP | Dichloromethane | Room Temp. | High | General |

| Transesterification | Silica-Boric Acid | Solvent-free | 80-120 °C | Excellent | nih.gov |

| Transesterification | Methylboronic Acid | Toluene | Reflux | Moderate to High | rsc.org |

Oxidative Pathways for the Introduction of the C-7 Keto Group

The C-7 keto group can be introduced by the oxidation of a suitable precursor, most commonly the corresponding secondary alcohol, Ethyl 7-(4-cyanophenyl)-7-hydroxyheptanoate. The selective oxidation of a secondary benzylic alcohol in the presence of an ester and a nitrile requires mild and specific oxidizing agents.

Modern photochemical methods offer a green alternative, utilizing photocatalysts like thioxanthenone or Eosin Y with molecular oxygen from the air as the terminal oxidant under visible light irradiation. rsc.orgacs.org These methods are known for their high selectivity for benzylic alcohols and operate under mild conditions, minimizing the risk of over-oxidation or degradation of other functional groups. acs.org

Heterogeneous catalysts, such as palladium supported on iota-carrageenan, also provide an efficient system for the aerobic oxidation of benzylic alcohols. nih.gov These catalysts are easily recoverable and reusable, adding to the sustainability of the process.

Another advanced strategy is the direct oxidation of the benzylic C-H bond of a precursor like Ethyl 7-(4-cyanophenyl)heptanoate. This approach is highly atom-economical. Catalytic systems involving transition metals like ruthenium or copper, often with an oxidant such as tert-butyl hydroperoxide (TBHP), have been developed for the selective oxidation of benzylic methylenes to ketones. nih.gov

Table 2: Selected Methods for Benzylic Oxidation

| Precursor Type | Catalyst/Reagent | Oxidant | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| Secondary Alcohol | Eosin Y | O₂ (Air) | Visible Light, MeCN | Excellent | acs.org |

| Secondary Alcohol | Thioxanthenone | O₂ (Air) | UV/Visible Light | Good to Excellent | rsc.org |

| Secondary Alcohol | Pd on Carrageenan | O₂ (Air) | Ethanol, 80 °C | High | nih.gov |

| Methylene (B1212753) C-H | RuO₂ on CeO₂ | TBHP | Water, Room Temp. | High | nih.gov |

Strategies for Installing the 4-Cyanophenyl Moiety

The 4-cyanophenyl group is typically introduced via an electrophilic aromatic substitution reaction, most notably the Friedel-Crafts acylation. wikipedia.orgbyjus.com In this approach, cyanobenzene is acylated with an electrophilic derivative of the C7 chain. A common strategy involves the reaction of cyanobenzene with 6-(ethoxycarbonyl)hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com This directly installs the entire keto-ester backbone onto the aromatic ring.

An alternative is to use a symmetrical acylating agent like heptanedioic anhydride. The initial acylation of cyanobenzene would yield 7-(4-cyanophenyl)-7-oxoheptanoic acid, which is then esterified as described in section 2.1.1. The regioselectivity of the acylation is directed to the para position due to the directing effect of the cyano group and steric hindrance at the ortho positions.

A different strategy involves the late-stage formation of the cyano group from a precursor. For example, a similar compound, 7-(4-nitrophenyl)-7-oxoheptanoic acid, is known. bldpharm.com The nitro group in this precursor could be reduced to an amine, which is then converted to the nitrile via a Sandmeyer reaction. This multi-step process can be advantageous if the starting materials are more accessible or if the cyano group is incompatible with earlier reaction conditions.

Carbon-Carbon Bond Formation Reactions in the Heptanoate Backbone

These methodologies construct the core carbon framework of the molecule using powerful C-C bond-forming reactions. This often involves the use of enolate chemistry to build the heptanoate chain piece by piece.

Alpha-Alkylation and Alpha-Arylation Techniques for 1,2-Dicarbonyl Systems

Advanced palladium-catalyzed coupling reactions provide a sophisticated route to molecules like the target compound. One such strategy is the β-arylation of α-keto esters. nih.gov This method allows for the formation of a C-C bond between an aryl group and the β-carbon of an α-keto ester.

In a hypothetical synthesis, a precursor like ethyl 2-oxo-7-bromoheptanoate could be coupled with a 4-cyanophenyl organometallic reagent. More elegantly, the enolate of a readily available α-keto ester, such as ethyl 2-oxocyclohexanecarboxylate, could be arylated with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., P(tBu)₃). nih.govorganic-chemistry.orgfao.org Subsequent cleavage of the cyclic ketone would then be required to furnish the final linear heptanoate chain.

Table 3: Palladium-Catalyzed β-Arylation of α-Keto Ester Enolates with Aryl Bromides

| α-Keto Ester | Aryl Bromide | Catalyst/Ligand | Base | Yield | Ref. |

|---|---|---|---|---|---|

| Ethyl 3-methyl-2-oxobutanoate | 4-Bromotoluene | Pd₂(dba)₃ / P(tBu)₃ | NaHMDS | 94% | nih.gov |

| Ethyl 2-oxo-3-phenylpropanoate | 4-Bromoanisole | Pd₂(dba)₃ / P(tBu)₃ | NaHMDS | 99% | nih.gov |

| Ethyl 3,3-dimethyl-2-oxobutanoate | 3-Bromopyridine | Pd₂(dba)₃ / P(tBu)₃ | NaHMDS | 88% | nih.gov |

| Ethyl 3-methyl-2-oxobutanoate | 5-Bromoindole | Pd₂(dba)₃ / P(tBu)₃ | NaHMDS | 82% | nih.gov |

Directed Enolate Alkylation and Acylation Routes

Perhaps the most versatile strategies for building the backbone involve the directed formation of enolates followed by their reaction with suitable electrophiles. fiveable.me These reactions allow for precise C-C bond formation at the α-position of a carbonyl group. libretexts.orgpressbooks.pub

Alkylation Route: This strategy starts with a pre-formed aryl ketone. For instance, 4-cyanoacetophenone can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a specific enolate. This enolate can then act as a nucleophile in an SN2 reaction with an electrophile such as ethyl 5-bromopentanoate. This reaction would form the C3-C4 bond of the heptanoate chain, yielding the target molecule directly. The success of this reaction depends on using a primary alkyl halide to avoid elimination side reactions. libretexts.org

Acylation Route: An alternative involves the acylation of a ketone enolate. youtube.comyoutube.com For example, the lithium enolate of cyclohexanone, generated with LDA, can be reacted with a highly reactive acylating agent like 4-cyanobenzoyl chloride. youtube.com This would produce a 1,3-diketone intermediate, 2-(4-cyanobenzoyl)cyclohexanone. Subsequent cleavage of this β-diketone, for instance, by retro-Claisen condensation under basic conditions followed by workup, or via oxidative cleavage, could yield the precursor 6-(4-cyanobenzoyl)hexanoic acid, which would then be esterified to the final product.

These enolate-based strategies offer high degrees of flexibility and control in constructing the carbon skeleton of this compound.

Multicomponent Reactions Incorporating the Molecular Scaffolding

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like this compound in a single, convergent step. semanticscholar.org This approach is prized for its high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. nih.gov A hypothetical MCR for assembling the core structure could involve a variation of a known reaction, such as a Mannich-type or Biginelli-type reaction, tailored to incorporate the specific functionalities of the target molecule. semanticscholar.orgmdpi.com

For instance, a plausible one-pot synthesis could involve the reaction of an appropriate aldehyde, a β-keto ester, and a source of the cyano group. This strategy would build the main carbon skeleton in a single operation, significantly shortening the synthetic sequence compared to traditional linear approaches. The careful selection of starting materials is crucial for the success of such a reaction.

| Component Role | Potential Starting Material | Rationale |

| Aromatic Aldehyde | 4-formylbenzonitrile | Introduces the 4-cyanophenyl moiety directly. |

| Keto Ester Component | Ethyl 6-acetylhexanoate | Provides the keto function and the majority of the heptanoate chain. |

| Carbon Chain Extender | Malonic acid derivative | Used in a Knoevenagel-type condensation followed by subsequent reaction steps. |

Functional Group Interconversions and Selective Modifications

The molecular structure of this compound features three distinct functional groups: a cyano group, a ketone, and an ester. This complexity demands high chemoselectivity for any subsequent transformations, allowing for the modification of one group while leaving the others intact.

The cyano (nitrile) group is a versatile functional handle that can be converted into various other groups. organic-chemistry.org Achieving selectivity in the presence of both a ketone and an ester requires carefully chosen reagents and conditions.

Hydrolysis: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid. Selective conversion to the amide can often be achieved under controlled acidic or basic conditions.

Reduction: Catalytic hydrogenation can reduce the nitrile to a primary amine. The choice of catalyst and conditions is critical to avoid the simultaneous reduction of the ketone.

Tetrazole Formation: The cyano group can undergo a [3+2] cycloaddition reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

| Transformation | Typical Reagents/Conditions | Resulting Functional Group |

| Partial Hydrolysis | H₂O₂, base; or controlled acid hydrolysis | Amide (-CONH₂) |

| Full Hydrolysis | Strong acid or base, heat | Carboxylic Acid (-COOH) |

| Reduction | H₂, Raney Nickel or PtO₂ | Primary Amine (-CH₂NH₂) |

| Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole ring |

The ketone and ester functionalities exhibit different levels of reactivity, which can be exploited for selective modifications. Generally, ketones are more electrophilic and reactive towards nucleophiles than esters. pearson.compearson.com This difference is primarily due to the resonance donation from the second oxygen atom in the ester group, which reduces the partial positive charge on the carbonyl carbon. pearson.com

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). youtube.com Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would typically reduce both functional groups.

Protection Strategies: In a multi-step synthesis where a strong nucleophile is used, the more reactive ketone may need to be temporarily protected. Common protecting groups include acetals or ketals, formed by reacting the ketone with a diol under acidic conditions. These are stable to many reagents but can be easily removed later.

Enolate Formation: The α-protons adjacent to the ketone are more acidic than those next to the ester, allowing for regioselective enolate formation and subsequent alkylation or other electrophilic additions at the C6 position.

Catalytic Approaches and Modern Synthetic Innovations

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

The formation of the carbon-carbon bond between the aromatic ring and the acyl group is a key step that can be efficiently achieved using transition metal catalysis. The Friedel-Crafts acylation is a classic method for forming aryl ketones. organic-chemistry.org

Modern cross-coupling reactions provide milder and more functional-group-tolerant alternatives:

Suzuki-Miyaura Coupling: This involves the palladium-catalyzed reaction between an arylboronic acid (e.g., 4-cyanophenylboronic acid) and an acyl chloride (e.g., ethyl 6-(chloroformyl)hexanoate). organic-chemistry.org

Heck Coupling: A variation of the Heck reaction could be used to couple an aryl halide with an appropriate enol ether derived from the heptanoate chain.

Carbonylative Coupling: A palladium-catalyzed carbonylative coupling reaction could bring together an aryl halide (4-halobenzonitrile), carbon monoxide, and an organometallic reagent derived from the heptanoate chain.

| Coupling Reaction | Aryl Component | Heptanoate Component | Catalyst System |

| Friedel-Crafts Acylation | Benzene (B151609) | 7-chloro-7-oxoheptanoate | Lewis Acid (e.g., AlCl₃) |

| Suzuki-Miyaura Coupling | 4-cyanophenylboronic acid | Ethyl 7-chloro-7-oxoheptanoate | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Negishi Coupling | 4-cyanophenylzinc halide | Ethyl 7-chloro-7-oxoheptanoate | Pd or Ni catalyst |

Organocatalysis and biocatalysis have emerged as powerful strategies for asymmetric synthesis, offering metal-free and environmentally benign alternatives.

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, are effective in catalyzing asymmetric reactions. acs.orgnih.gov An organocatalytic asymmetric Michael addition to an α,β-unsaturated precursor could be employed to construct the chiral heptanoate backbone. nih.govresearchgate.net The resulting β-keto ester can be a versatile building block for further modifications. acs.org

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild conditions. entrechem.com For the synthesis of this compound or its precursors, several biocatalytic approaches are conceivable. A ketoreductase enzyme could be used for the asymmetric reduction of the ketone to a specific chiral alcohol, a valuable synthetic intermediate. tandfonline.com Lipases are widely used for the synthesis of esters and could be employed in the final esterification step. ictmumbai.edu.in Furthermore, enzymes like transketolases are used in C-C bond formation to produce α-hydroxy ketones, which could be precursors to the target molecule. ucl.ac.ukresearchgate.net

Photochemical and Radical Cascade Syntheses Involving Related Scaffolds

While specific photochemical or radical cascade syntheses for this compound are not extensively documented, the principles of these advanced methodologies can be understood through their application to related keto ester scaffolds. These approaches offer mild reaction conditions and unique reactivity patterns, making them powerful tools in modern organic synthesis.

Photochemical reactions utilize light to promote chemical transformations. In the context of keto ester synthesis, this often involves the generation of radical intermediates under controlled conditions. For instance, a copper-catalyzed photoredox method has been developed for the synthesis of α-keto esters from a broad range of terminal alkynes. This process uses molecular oxygen as a sustainable oxidant and proceeds under mild conditions, accommodating various functional groups. rsc.org Similarly, photochemical coupling reactions of α-keto esters with simple organic molecules like alcohols, alkanes, and ethers have been achieved by irradiation with an LED lamp, proceeding through an intermolecular C-H bond activation and subsequent C-C bond formation without the need for additives. thieme-connect.com

Another approach involves the photoredox-catalyzed fragmentation of methyl N-phthalimidoyl oxalate, which generates a methoxycarbonyl radical. This radical can then undergo a regioselective conjugate addition to Michael acceptors, leading to the formation of 1,4-dicarbonyl compounds. organic-chemistry.org

Radical cascade reactions, on the other hand, involve a sequence of intramolecular radical reactions that allow for the rapid construction of complex molecular architectures from simple precursors. These cascades can be initiated by various methods, including the use of ketyl radicals, which are formed by the single-electron reduction of carbonyl groups. nih.gov These ketyl radical-initiated cascades have proven valuable in the total synthesis of complex natural products. nih.gov

An iron-catalyzed method for the stereoselective synthesis of multisubstituted cyclic ketones from β-vinyl keto esters demonstrates a cascade initiated by a hydrogen atom transfer (HAT) process, followed by a Dowd-Beckwith-type ring-expansion. nih.gov For the synthesis of polyfunctionalized cyclopentanones, a regio- and stereoselective photoredox-catalyzed cyclization of alkene-substituted β-ketoesters has been developed, showcasing the power of combining photochemical and radical-based strategies. acs.org

The following tables summarize key findings from research on the synthesis of related keto ester scaffolds using these advanced methodologies.

Table 1: Photochemical Syntheses of Keto Ester Scaffolds

| Method | Substrates | Reagents/Catalysts | Key Features |

| Copper-Catalyzed Photoredox Oxidation | Terminal Alkynes, Alcohols | Copper catalyst, O₂ | Mild conditions, high functional group tolerance, efficient for α-keto esters. rsc.org |

| Additive-Free Photochemical Coupling | α-Keto Esters, Alcohols, Alkanes, Ethers | 365 nm LED | Intermolecular C-H activation, C-C bond formation without additives. thieme-connect.com |

| Photoredox-Catalyzed Conjugate Addition | Methyl N-phthalimidoyl oxalate, Michael acceptors | Photoredox catalyst | Generation of methoxycarbonyl radical for 1,4-dicarbonyl synthesis. organic-chemistry.org |

Table 2: Radical Cascade Syntheses of Keto Ester Scaffolds

| Method | Substrates | Initiator/Catalyst | Key Features |

| Ketyl Radical Initiated Cascade | Carbonyl compounds | Single-electron reductant | Formation of ketyl radicals to initiate complex cyclizations. nih.gov |

| Iron-Catalyzed HAT-Initiated Cascade | β-Vinyl keto esters | Iron catalyst | Stereoselective synthesis of cyclic ketones via ring expansion. nih.gov |

| Photoredox-Catalyzed Radical Cyclization | Alkene-substituted β-ketoesters | 4CzTPN, 2,4,6-triisopropyl-thiophenol | Regio- and stereoselective synthesis of polyfunctionalized cyclopentanones. acs.org |

Mechanistic Investigations of Reactions Involving Ethyl 7 4 Cyanophenyl 7 Oxoheptanoate

Elucidation of Reaction Pathways and Proposed Intermediate Species

Given the structure of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate, its synthesis and subsequent reactions would likely involve well-established organic chemistry pathways. A plausible synthetic route to this compound is the Friedel-Crafts acylation of cyanobenzene with a suitable acylating agent derived from heptanedioic acid monomethyl ester. sigmaaldrich.comwikipedia.orgbyjus.com

The mechanism of the Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution pathway. wikipedia.org The key steps are:

Generation of the acylium ion: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. sigmaaldrich.combyjus.com This acylium ion is a potent electrophile.

Electrophilic attack: The π-electrons of the cyanobenzene ring attack the electrophilic carbon of the acylium ion. This results in the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The positive charge is delocalized across the aromatic ring through resonance.

Deprotonation: A weak base, often AlCl₄⁻, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product, this compound. wikipedia.org

Subsequent reactions of this compound would likely target the carbonyl group of the ketone. Nucleophilic addition is a characteristic reaction of ketones. numberanalytics.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This can be followed by protonation to yield an alcohol. libretexts.org Common nucleophiles include hydrides (from reagents like NaBH₄ or LiAlH₄ for reduction), organometallic reagents (like Grignard or organolithium reagents), and cyanide ions. numberanalytics.com

For example, in a reduction reaction, a hydride ion would attack the ketone's carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent workup with a proton source would then yield the corresponding secondary alcohol.

Kinetic and Thermodynamic Profiling of Key Transformations

The study of kinetics and thermodynamics provides insight into the feasibility and rate of a reaction, as well as the distribution of products.

The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined from the temperature dependence of the rate constant using the Arrhenius equation:

k = A e-Ea/RT

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be generated. The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy.

In the context of the Friedel-Crafts acylation to synthesize the title compound, the reaction can be under either kinetic or thermodynamic control. researchgate.netwikipedia.orglibretexts.orgmasterorganicchemistry.com At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction can become reversible and is under thermodynamic control, favoring the most stable product. libretexts.orgmasterorganicchemistry.com

Hypothetical Data for an Analogous Reaction

| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 298 | 0.0015 | 0.00336 | -6.50 |

| 308 | 0.0035 | 0.00325 | -5.65 |

| 318 | 0.0078 | 0.00314 | -4.85 |

| 328 | 0.0165 | 0.00305 | -4.10 |

The Eyring-Polanyi equation relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡) and is a cornerstone of transition state theory. It provides a more detailed thermodynamic picture of the transition state than the Arrhenius equation.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.orglibretexts.orgpharmacy180.com It is particularly relevant for understanding the influence of the 4-cyano group in this compound. The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The cyano group is a strong electron-withdrawing group, and its para-substituent constant (σp) is positive (around +0.66). wikipedia.org For a reaction where a negative charge develops in the transition state (e.g., nucleophilic attack on the aromatic ring), the reaction constant (ρ) would be positive, and the cyano group would accelerate the reaction by stabilizing the negative charge. Conversely, for a reaction where a positive charge develops in the transition state (like in electrophilic aromatic substitution), ρ would be negative, and the electron-withdrawing cyano group would deactivate the ring and slow down the reaction. pharmacy180.com

A Hammett plot of log(k/k₀) versus σ for a series of substituted reactants can provide valuable information about the reaction mechanism. The sign and magnitude of ρ indicate the nature of charge development in the transition state. utexas.edu

Illustrative Hammett Data for a Hypothetical Reaction of Substituted Benzoyl Compounds

| Substituent (para) | Substituent Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.25 | -0.60 |

| -CH₃ | -0.17 | 0.50 | -0.30 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 3.16 | 0.50 |

| -CN | 0.66 | 50.12 | 1.70 |

| -NO₂ | 0.78 | 158.49 | 2.20 |

Influence of Solvent Effects, Temperature, and Pressure on Reaction Outcomes

The outcome of chemical reactions involving this compound can be significantly influenced by the reaction conditions.

Solvent Effects: The choice of solvent can affect reaction rates and selectivity. For electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, polar solvents can stabilize the charged arenium ion intermediate, potentially increasing the reaction rate. quora.com However, the solvent must not be so nucleophilic that it reacts with the acylium ion. Non-polar solvents are also commonly used. msu.edu

Temperature: As discussed in the context of kinetic and thermodynamic control, temperature plays a crucial role in determining the product distribution. libretexts.org Higher temperatures generally increase reaction rates but can also lead to side reactions or decomposition. For stereoselective reactions, the degree of selectivity is often temperature-dependent, with lower temperatures typically favoring higher selectivity.

Pressure: The effect of pressure on reaction rates is significant primarily for reactions that involve a change in volume in the transition state. For many solution-phase reactions, the effect of pressure is minimal unless very high pressures are applied.

Stereochemical Control and Asymmetric Induction in Synthetic Sequences

The ketone group in this compound is prochiral, meaning that its reduction or reaction with a nucleophile can lead to the formation of a new stereocenter. Controlling the stereochemical outcome of such reactions is a key aspect of modern organic synthesis.

Diastereoselectivity: If a chiral center already exists in the reacting molecule or if a chiral reagent is used, the formation of a new stereocenter can lead to diastereomers. Diastereoselectivity in acyclic systems like this compound can be influenced by steric and electronic interactions. researchgate.net For instance, in the reduction of the ketone, the approach of the hydride reagent can be directed by existing stereocenters in a chiral catalyst or auxiliary, leading to the preferential formation of one diastereomer over another. nih.gov

Enantioselectivity: To produce a single enantiomer from the prochiral ketone, an asymmetric synthesis approach is required. This can be achieved through the use of chiral catalysts, chiral reagents, or enzymes. nih.gov For example, the asymmetric reduction of the ketone can be accomplished using a chiral reducing agent or a catalyst that delivers the hydride selectively to one face of the carbonyl group. acs.orgorganic-chemistry.orgnih.govorganicreactions.orgnih.govnih.gov Many biocatalysts, such as dehydrogenases, are highly effective in the enantioselective reduction of ketones. nih.gov

While specific studies on the stereoselective reactions of this compound are not documented, the principles of asymmetric synthesis are broadly applicable. royalholloway.ac.uk For example, in an asymmetric allylation of an acyclic β-ketoester, iridium catalysis with N-aryl-phosphoramidite ligands has been shown to be effective in controlling regio-, diastereo-, and enantioselectivity. acs.org Similar strategies could potentially be applied to reactions at the ketone of the title compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the mechanistic investigations of reactions involving "this compound," with a particular focus on chiral catalyst design and performance evaluation.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "3.4.2. Chiral Catalyst Design and Performance Evaluation" for this compound that would meet the requirements for thoroughness and be based on verifiable research findings. The generation of data tables and detailed research findings is unachievable without primary literature sources.

Any attempt to create content for the requested section would be speculative and would not adhere to the strict requirement for scientifically accurate and source-based information. Further research would need to be conducted and published on the catalytic behavior of this specific compound before a substantive article on this topic could be written.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 7 4 Cyanophenyl 7 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Structure Assignment

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate is accomplished through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include a triplet for the methyl protons of the ethyl ester, a quartet for the methylene (B1212753) protons of the ethyl ester, and several multiplets for the methylene groups of the heptanoate (B1214049) chain. The aromatic protons of the 4-cyanophenyl group would appear as two distinct doublets in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ketone and the ester, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and heptanoate moieties.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons. For instance, correlations would be observed between the protons of the ethyl group and between the protons of the adjacent methylene groups in the heptanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over two to three bonds). This is instrumental in connecting the different fragments of the molecule, for example, showing the correlation between the carbonyl carbon and the protons of the adjacent methylene group and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this flexible molecule, it can offer insights into preferred conformations.

Predicted NMR Data for this compound:

| Atom Number | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Key HMBC Correlations (H to C) |

| 1 | 1.25 (t) | 14.2 | C2, C3 |

| 2 | 4.12 (q) | 60.5 | C1, C3 |

| 3 | - | 173.5 | H2, H4 |

| 4 | 2.35 (t) | 34.1 | C3, C5, C6 |

| 5 | 1.65 (m) | 24.5 | C4, C6, C7 |

| 6 | 1.35 (m) | 28.8 | C4, C5, C7, C8 |

| 7 | 1.70 (m) | 23.7 | C5, C6, C8 |

| 8 | 3.00 (t) | 38.2 | C6, C7, C9 |

| 9 | - | 198.5 | H8, H11/H15 |

| 10 | - | 139.8 | H11/H15 |

| 11/15 | 8.05 (d) | 128.5 | C9, C10, C12/C14, C13, C16 |

| 12/14 | 7.80 (d) | 132.5 | C10, C11/C15, C13 |

| 13 | - | 116.2 | H12/H14 |

| 16 | - | 118.0 | H11/H15 |

Note: Predicted chemical shifts are based on analogous structures and chemical shift prediction software. Actual experimental values may vary. t = triplet, q = quartet, m = multiplet, d = doublet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₉NO₃), the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the elemental composition of the molecule.

Theoretical Exact Mass for C₁₆H₁₉NO₃ [M+H]⁺: 274.1438 g/mol

An experimentally determined mass within a few parts per million (ppm) of this value would provide strong evidence for the proposed molecular formula.

Fragmentation Pathway Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. This fragmentation pattern is often unique to a specific molecule and can provide valuable structural information. The fragmentation of this compound would likely proceed through several characteristic pathways, including:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the formation of a 4-cyanobenzoyl cation or fragments resulting from cleavage within the heptanoate chain.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Loss of small neutral molecules: Elimination of molecules such as ethylene from the ethyl ester group or water.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (Predicted) | Possible Fragment Ion | Formula |

| 273 | [M]⁺ | C₁₆H₁₉NO₃ |

| 228 | [M - OEt]⁺ | C₁₄H₁₄NO₂ |

| 129 | [NCC₆H₄CO]⁺ | C₈H₄NO |

| 102 | [C₆H₄CN]⁺ | C₇H₄N |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected IR absorption bands include:

C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹.

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

C-O stretch (ester): Absorption bands in the region of 1000-1300 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations, similar to IR spectroscopy, but with different selection rules. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. Key expected Raman signals would include:

C≡N stretch: A strong, sharp signal around 2220-2240 cm⁻¹.

Aromatic ring breathing modes: Strong signals in the fingerprint region.

C=O stretches: Signals for the ketone and ester carbonyl groups.

Vibrational Mode Assignments for Characteristic Functional Groups (C≡N, C=O, C-O)

The infrared (IR) spectrum of this compound is expected to be dominated by the vibrational modes of its key functional groups: the nitrile (C≡N), the aromatic ketone (C=O), and the ester (C-O). The precise wavenumbers of these vibrations are sensitive to the electronic and steric environment within the molecule.

The nitrile (C≡N) stretching vibration is anticipated to appear in a relatively clean region of the spectrum, typically between 2240 and 2220 cm⁻¹. The conjugation of the cyano group with the phenyl ring is expected to slightly lower this frequency compared to non-conjugated nitriles.

The carbonyl (C=O) stretching vibration of the aromatic ketone is a strong, sharp band typically found in the range of 1680 to 1660 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone. Furthermore, the presence of an electron-withdrawing cyano group in the para position of the phenyl ring would be expected to cause a slight increase in the C=O stretching frequency compared to an unsubstituted benzoyl group. researchgate.net

The ester functional group introduces two characteristic C-O stretching vibrations . The C(=O)-O stretching vibration is expected to be observed in the 1300-1200 cm⁻¹ region, while the O-C₂H₅ stretching will likely appear between 1150 and 1000 cm⁻¹.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Cyano | C≡N stretch | 2240 - 2220 |

| Ketone | C=O stretch | 1680 - 1660 |

| Ester | C(=O)-O stretch | 1300 - 1200 |

| Ester | O-C₂H₅ stretch | 1150 - 1000 |

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily dictated by the long aliphatic chain. Rotation around the C-C single bonds of the heptanoate moiety allows for a multitude of possible conformations in the gas phase or in solution. The lowest energy conformation would likely be an extended chain to minimize steric hindrance.

Intermolecular interactions are expected to play a significant role in the condensed phases of this compound. The presence of the highly polar nitrile and carbonyl groups suggests that dipole-dipole interactions will be a dominant force in the solid state. rsc.org The cyano group, with its strong electron-withdrawing nature, can also participate in various noncovalent interactions. mdpi.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

A search of the crystallographic literature did not yield a publicly available crystal structure for this compound. Therefore, a definitive analysis of its solid-state structure is not possible at this time.

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide unambiguous and highly precise information about the molecular structure in the solid state. nih.gov This technique would reveal:

Precise bond lengths and angles: Confirming the geometry of the phenyl ring, the heptanoate chain, and the functional groups.

Molecular conformation: Elucidating the exact torsional angles of the aliphatic chain and the orientation of the phenyl ring relative to the carbonyl group.

Crystal packing: Detailing the arrangement of molecules in the unit cell and quantifying the intermolecular interactions, such as the distances and geometries of any π-π stacking or hydrogen bonding.

This data would be invaluable for understanding the structure-property relationships of this compound and for the rational design of related materials.

Computational Chemistry and Theoretical Modeling of Ethyl 7 4 Cyanophenyl 7 Oxoheptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate, these methods would provide invaluable insights into its stability, electronic properties, and chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For this compound, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would yield the lowest energy conformation. This process of energy minimization is crucial, as the optimized geometry is the foundation for all further computational analyses.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Predicted Value |

| C=O (keto) Bond Length | ~1.22 Å |

| C≡N Bond Length | ~1.15 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| Heptanoate (B1214049) Chain C-C Bond Lengths | ~1.53 - 1.54 Å |

| C-C-C Bond Angles (chain) | ~109.5° - 112° |

| Dihedral Angle (Phenyl-Keto) | Varies with conformation |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the cyanophenyl ring, which is electron-rich, while the LUMO would be expected to have significant contributions from the carbonyl groups and the cyano group, which are electron-withdrawing. Reactivity indices such as chemical potential, hardness, and electrophilicity could also be derived from the HOMO and LUMO energies to quantify its reactive nature.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.5 to 2.5 |

| Electronegativity | 4.0 to 5.0 |

| Chemical Hardness | 2.0 to 3.0 |

| Electrophilicity Index | 2.5 to 4.0 |

Note: These values are estimations based on similar aromatic ketones and would need to be confirmed by quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for compound characterization.

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts (¹H and ¹³C) for each atom in this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR (Infrared): The vibrational frequencies corresponding to different functional groups can be calculated. For this molecule, strong absorptions would be predicted for the C=O (keto and ester) and C≡N stretching vibrations.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λmax). For this compound, transitions involving the aromatic π system would be expected in the UV region.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. An MD simulation of this compound would reveal its conformational landscape by sampling a large number of possible geometries. This is particularly important for the flexible heptanoate chain.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, ethanol), allowing for the study of solvation effects. This would provide a more realistic model of the molecule's behavior in solution, including how the solvent influences its preferred conformation and reactivity.

Reaction Pathway Prediction and Transition State Characterization

Computational chemistry can be used to map out the potential energy surface of a chemical reaction involving this compound. For instance, the mechanism of its synthesis or a subsequent transformation could be investigated. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction can be predicted.

In Silico Catalyst Design and Optimization for Specific Transformations

Should a specific chemical transformation of this compound be desired, computational methods could aid in the design of an optimal catalyst. In silico screening of potential catalysts could be performed to identify candidates that lower the activation energy of the desired reaction pathway. By understanding the interactions between the substrate and the catalyst at a molecular level, the catalyst's structure could be systematically modified to improve its efficiency and selectivity. This approach accelerates the discovery of new and improved catalytic systems.

Statistical Molecular Design and Virtual Screening Protocols

Statistical molecular design and virtual screening are pivotal in modern computational drug discovery and materials science. These methodologies enable the systematic evaluation of large libraries of chemical compounds to identify candidates with desired properties, thereby prioritizing experimental synthesis and testing. For a target compound like this compound, these protocols can be instrumental in elucidating its potential biological activities or material properties.

Virtual screening campaigns are often initiated by generating a three-dimensional model of the target molecule. This is followed by the creation of a diverse chemical library, which is then computationally screened against a biological target or for specific physicochemical properties. The screening process typically involves molecular docking simulations to predict the binding affinity and mode of interaction between a ligand and a receptor.

A critical aspect of this process is the use of scoring functions to rank the screened compounds. These functions estimate the binding free energy, with lower scores generally indicating more favorable interactions. The top-ranked compounds from the virtual screen are then considered for further in-vitro and in-vivo evaluation.

To illustrate a hypothetical virtual screening protocol involving this compound, a set of molecular descriptors can be calculated. These descriptors quantify various aspects of the molecule's structure and properties, which are then used in developing Quantitative Structure-Activity Relationship (QSAR) models. Such models can predict the activity of new compounds based on their structural features.

Table 1: Hypothetical Molecular Descriptors for Virtual Screening of this compound Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Activity (IC50, µM) |

| E7COH-1 | 301.35 | 3.2 | 0 | 4 | 5.8 |

| E7COH-2 | 315.38 | 3.5 | 1 | 4 | 2.1 |

| E7COH-3 | 287.32 | 2.9 | 0 | 3 | 10.5 |

| E7COH-4 | 329.41 | 3.8 | 0 | 5 | 1.5 |

| E7COH-5 | 300.34 | 3.1 | 1 | 4 | 7.2 |

The data presented in the table above is for illustrative purposes to demonstrate the type of information generated during a virtual screening study. The "Predicted Activity" is a hypothetical value that would be derived from a QSAR model.

Following the initial virtual screening, a more focused library of compounds based on the structure of this compound could be designed. Statistical molecular design techniques, such as Design of Experiments (DoE), can be employed to systematically explore the chemical space around the core scaffold. This allows for the efficient identification of structural modifications that are most likely to improve the desired properties.

For instance, a DoE approach might involve varying the substituents on the phenyl ring and modifying the length of the heptanoate chain. The resulting matrix of compounds would then be subjected to the same computational evaluation, allowing for the construction of a robust QSAR model that can guide further optimization.

Table 2: Illustrative Data from a Statistical Molecular Design Study

| R-Group (Phenyl) | Chain Length | Docking Score (kcal/mol) | Predicted Solubility (mg/mL) |

| 4-CN | 7 | -8.5 | 0.1 |

| 4-Cl | 7 | -8.2 | 0.2 |

| 4-OCH3 | 7 | -7.9 | 0.5 |

| 4-CN | 6 | -8.1 | 0.15 |

| 4-CN | 8 | -8.7 | 0.08 |

This table illustrates how systematic modifications to the parent structure of this compound can be evaluated computationally to identify trends and guide the design of new analogs with improved properties. The docking scores and predicted solubility are hypothetical values.

Synthetic Applications and Material Science Potential of Ethyl 7 4 Cyanophenyl 7 Oxoheptanoate and Its Analogs

Role as a Versatile Synthetic Intermediate and Building Block

The unique combination of a reactive ketone, a modifiable ester, and an activatable cyano group within the same molecule positions Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate as a valuable intermediate for the synthesis of more complex molecular architectures.

Precursor in Multi-Step Organic Syntheses for Complex Molecules

The presence of multiple functional groups allows for sequential and selective transformations, making this compound an attractive starting material in multi-step syntheses. For instance, the ketone functionality can undergo a variety of reactions such as reductions, Grignard additions, and Wittig reactions to introduce new carbon-carbon bonds and stereocenters. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. This multi-functionality is particularly useful in the synthesis of pharmaceutical intermediates and other complex target molecules. A related compound, ethyl 7-oxoheptanoate, serves as an intermediate in the synthesis of pharmaceuticals like statins. ontosight.ai

Derivatization to Access Diverse Molecular Architectures

The strategic derivatization of this compound can lead to a wide array of molecular scaffolds. The ketone can be transformed into various heterocyclic systems, such as pyrimidines, pyridazines, or pyrazoles, through condensation reactions with appropriate binucleophiles. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while reaction with ureas or thioureas could lead to pyrimidine-based structures. The cyanoaryl group can also participate in cycloaddition reactions or be used as a precursor for tetrazoles, which are important pharmacophores. The ability to selectively manipulate each functional group allows for the construction of diverse and complex molecular frameworks from a single starting material.

Synthetic Utility in the Preparation of Related Keto-Esters and Cyanoaryl Compounds

This compound can serve as a parent structure for the synthesis of a library of related keto-esters and cyanoaryl compounds. The ester can be transesterified with different alcohols to generate a series of esters with varying chain lengths and functionalities. The aromatic ring can undergo electrophilic substitution reactions, although the deactivating nature of the cyano and keto groups would direct incoming electrophiles to the meta position. Alternatively, nucleophilic aromatic substitution could be possible under specific conditions, allowing for the introduction of a variety of substituents on the phenyl ring.

Development of Novel Chemical Entities

The systematic modification of the structure of this compound provides a platform for investigating structure-reactivity relationships and for the design of new molecules with tailored properties.

Systematic Modification of the Heptanoate (B1214049) Chain for Structure-Reactivity Studies

Table 1: Hypothetical Analogs for Structure-Reactivity Studies of the Heptanoate Chain

| Compound Name | Modification | Expected Impact on Reactivity |

| Ethyl 5-(4-cyanophenyl)-5-oxopentanoate | Shorter alkyl chain | Increased steric accessibility of the ketone. |

| Ethyl 9-(4-cyanophenyl)-9-oxononanoate | Longer alkyl chain | Increased lipophilicity, potential for altered solubility and biological interactions. |

| Ethyl 7-(4-cyanophenyl)-6-methyl-7-oxoheptanoate | Branching near the ketone | Increased steric hindrance around the ketone, potentially leading to higher selectivity in reactions. |

This table presents hypothetical analogs and their expected impact on reactivity for the purpose of illustrating potential structure-reactivity studies.

Exploration of Substituent Effects on the Cyanoaryl Moiety

The electronic properties of the cyanoaryl group can be fine-tuned by introducing various substituents on the aromatic ring. Electron-donating groups (e.g., methoxy, amino) would increase the electron density on the ring, potentially affecting the reactivity of the cyano group and the aromatic ring itself. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) would decrease the electron density, making the aromatic ring more susceptible to nucleophilic attack. A systematic study of these substituent effects would be crucial for understanding and predicting the reactivity of this class of compounds and for designing molecules with specific electronic properties for applications in materials science, such as in the development of novel liquid crystals or functional dyes.

Table 2: Hypothetical Analogs for Studying Substituent Effects on the Cyanoaryl Moiety

| Compound Name | Substituent at para-position | Expected Electronic Effect |

| Ethyl 7-(4-aminophenyl)-7-oxoheptanoate | -NH2 | Electron-donating |

| Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | -NO2 | Electron-withdrawing |

| Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | -OCH3 | Electron-donating |

This table presents hypothetical analogs and their expected electronic effects for the purpose of illustrating potential studies on the cyanoaryl moiety.

Preparation of Isomeric and Homologous Analogs

The synthetic versatility of the core structure of this compound allows for the preparation of a variety of isomeric and homologous analogs. These variations can be used to fine-tune the physical and chemical properties of the resulting materials.

Isomeric Analogs:

Isomers of this compound can be synthesized by altering the position of the cyano group on the phenyl ring. The primary synthetic route to these compounds is expected to be the Friedel-Crafts acylation of the corresponding cyanobenzene isomer (benzonitrile, 3-cyanobenzonitrile, or 2-cyanobenzonitrile) with a suitable acylating agent derived from heptanedioic acid.

For instance, the synthesis of Ethyl 7-(3-cyanophenyl)-7-oxoheptanoate would involve the Friedel-Crafts acylation of 3-cyanobenzonitrile. The reaction would proceed by activating one of the carboxylic acid groups of a mono-esterified heptanedioic acid, for example, as an acyl chloride, and then reacting it with 3-cyanobenzonitrile in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity of the acylation on the 3-cyanobenzonitrile ring would be directed by the electron-withdrawing nature of the cyano group, favoring substitution at the meta position relative to the cyano group.

Similarly, the preparation of Ethyl 7-(2-cyanophenyl)-7-oxoheptanoate would utilize 2-cyanobenzonitrile as the starting aromatic compound. The steric hindrance from the ortho-cyano group might influence the reaction conditions required for efficient acylation.

A summary of the starting materials for the synthesis of these isomeric analogs is presented in the table below.

| Target Compound | Aromatic Precursor |

| This compound | 4-Cyanobenzonitrile |

| Ethyl 7-(3-cyanophenyl)-7-oxoheptanoate | 3-Cyanobenzonitrile |

| Ethyl 7-(2-cyanophenyl)-7-oxoheptanoate | 2-Cyanobenzonitrile |

Homologous Analogs:

Homologous analogs of this compound can be prepared by varying the length of the aliphatic chain. This is typically achieved by using a dicarboxylic acid with a different number of methylene (B1212753) units in the Friedel-Crafts acylation reaction.

For example, the synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate would involve the reaction of 4-cyanobenzonitrile with a mono-esterified octanedioic acid derivative. Conversely, using a shorter chain dicarboxylic acid, such as adipic acid, would lead to the formation of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate .

The general synthetic strategy remains the same: mono-esterification of the corresponding α,ω-dicarboxylic acid, conversion of the remaining carboxylic acid to a more reactive species (e.g., acyl chloride), followed by Friedel-Crafts acylation with 4-cyanobenzonitrile.

The table below illustrates some examples of homologous analogs and the required dicarboxylic acid precursors.

| Target Compound | Dicarboxylic Acid Precursor |

| Ethyl 6-(4-cyanophenyl)-6-oxohexanoate | Adipic acid |

| This compound | Pimelic acid |

| Ethyl 8-(4-cyanophenyl)-8-oxooctanoate | Suberic acid |

| Ethyl 9-(4-cyanophenyl)-9-oxononanoate | Azelaic acid |

Potential Applications in Advanced Materials Science

The unique molecular structure of this compound and its analogs makes them promising candidates for various applications in materials science. The combination of a polar, rigid cyanophenyl group and a flexible, nonpolar alkyl chain imparts properties that are desirable for the creation of functional materials.

Incorporation into Polymeric Structures as Monomers or Modifiers

The presence of reactive functional groups, such as the ester and the potential for modification of the keto group, allows for the incorporation of this compound into polymeric structures.

As a monomer , the ester group could be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. The resulting polymers would have cyanophenyl pendant groups, which can influence the polymer's properties, such as its thermal stability, solubility, and dielectric constant.

Alternatively, the molecule can act as a polymeric modifier . For instance, it could be grafted onto existing polymer backbones to introduce the polar cyanophenyl moiety. This functionalization can enhance the adhesion, dyeability, and compatibility of the polymer with other materials. The introduction of nitrile groups into polymer side chains is a known strategy to modify the properties of rubbers and other elastomers.

The general structure of a polymer incorporating the cyanophenyl moiety is depicted below, where the polymer backbone could be of various types (e.g., polyester, polyamide, or a vinyl polymer).

Contribution to the Synthesis of Liquid Crystalline Compounds

The molecular shape of this compound, with its rigid aromatic core and flexible tail, is reminiscent of the structures of liquid crystal molecules (mesogens). The 4-cyanophenyl group is a common component in many well-known liquid crystalline materials due to its strong dipole moment, which promotes the necessary intermolecular interactions for the formation of mesophases.

While the compound itself may not be liquid crystalline, it serves as a valuable precursor for the synthesis of more complex mesogens. The flexible heptanoate chain acts as a spacer, a common feature in liquid crystal design, which can be further functionalized. For example, the terminal ester group can be converted into other functionalities to create calamitic (rod-like) or discotic (disk-like) liquid crystals.

The length of the alkyl chain in homologous analogs plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures of the resulting liquid crystalline material. The ability to synthesize a range of homologs allows for the systematic tuning of these properties.

Precursors for Specialized Organic Electronic Materials

The cyanophenyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of a molecule. This makes this compound and its derivatives interesting building blocks for organic electronic materials.

In the context of organic semiconductors , the introduction of electron-withdrawing groups can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This tuning of energy levels is critical for designing materials with specific charge-transport properties (n-type, p-type, or ambipolar) for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Future Research Directions and Emerging Methodologies for Ethyl 7 4 Cyanophenyl 7 Oxoheptanoate

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are paramount in modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize safer materials. nih.gov For Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate, this translates into reimagining its synthesis from the ground up, focusing on catalyst- and solvent-free methods and the integration of renewable resources.

Catalyst-Free and Solvent-Free Approaches

Traditional synthesis of aromatic ketones, a key structural feature of this compound, often involves Friedel-Crafts acylation. These reactions typically rely on stoichiometric amounts of Lewis acid catalysts like AlCl₃ and volatile organic solvents, which generate significant waste streams. ijcps.org Future research will likely focus on circumventing these drawbacks through solvent-free and catalyst-free, or solid-acid catalyzed, conditions. ijcps.orgresearchgate.netchemijournal.com

Solvent-free reactions, often conducted by heating a mixture of reactants, can dramatically reduce the environmental impact and simplify product purification. researchgate.net For the synthesis of the target molecule, this could involve the direct reaction of 4-cyanobenzoyl chloride with a suitable C7 precursor at elevated temperatures. While potentially requiring more energy, the elimination of solvent waste presents a major advantage. Research into the acylation of fluorobenzene (B45895) has demonstrated that solvent-free conditions using catalytic amounts of strong acids can yield para-substituted products with high selectivity and yield. sioc-journal.cn

The table below illustrates findings from analogous solvent-free acylation reactions, suggesting plausible conditions that could be adapted for the synthesis of this compound.

| Aromatic Substrate | Acylating Agent | Catalyst/Conditions | Product Yield | Selectivity | Reference |

| Anisole | Acetic Anhydride | Hβ Zeolite, 80°C | 42% | High for p-isomer | ijcps.org |

| Fluorobenzene | Benzoyl Chloride | La(OTf)₃ / TfOH, 140°C | 87% | 99% for p-isomer | sioc-journal.cn |

| Anisole/Veratrole | Acetyl Chloride | M(IV) Phosphotungstates | Good to excellent | - | researchgate.net |

These examples underscore the viability of developing a high-temperature, solvent-free process, potentially facilitated by a recyclable solid acid catalyst, as a green alternative for the production of this compound.

Use of Renewable Feedstocks and Biodegradable Reagents

A fundamental goal of green chemistry is the transition from depleting fossil fuel-based feedstocks to renewable, bio-based alternatives. libretexts.org The molecular structure of this compound can be deconstructed into precursors that could potentially be sourced from biomass.

The seven-carbon aliphatic chain is structurally related to adipic acid, a major industrial chemical for which sustainable production routes are being actively developed. researchgate.netnih.gov Researchers are exploring biocatalytic and chemocatalytic pathways to convert biomass-derived platform molecules like glucose and 5-hydroxymethylfurfural (B1680220) into adipic acid. nih.govscilit.com Similar strategies could be investigated to produce the seven-carbon dicarboxylic acid precursor needed for the target molecule. abiosus.org The aromatic cyanophenyl moiety could likewise be sourced from biomass, as methods are emerging for converting furfural (B47365) derivatives, obtainable from agricultural waste, into substituted benzene (B151609) rings. ucl.ac.ukucl.ac.uk

Exploration of Unconventional Reaction Media and Energy Sources

Process intensification through novel reactor designs and energy sources offers a pathway to more efficient, safer, and scalable chemical synthesis. Continuous flow chemistry and alternative energy sources like microwaves and mechanochemistry represent promising frontiers for the synthesis of this compound.

Continuous Flow Chemistry and Microfluidic Systems

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processing. uni-muenchen.de This enhanced control is particularly beneficial for highly exothermic reactions like Friedel-Crafts acylation, improving safety and product selectivity. The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, preventing temperature spikes that can lead to side reactions.

A potential continuous flow process for synthesizing this compound could involve pumping a solution of cyanobenzene and an acylating agent (e.g., mono-ethyl ester of heptanedioyl chloride) through a heated packed-bed reactor containing an immobilized acid catalyst. Such systems have been successfully used for the synthesis of other keto-esters and ketones. uni-muenchen.denih.govmdpi.com

Microfluidic systems, or "lab-on-a-chip" devices, can be used for the rapid optimization of these reaction conditions at a very small scale, minimizing reagent consumption and accelerating the development phase. ineosopen.orgnih.gov The precise control offered by microreactors can lead to higher yields and purities, which can then be scaled up by using larger flow reactors or by "numbering up" (running multiple microreactors in parallel). ineosopen.orgmdpi.comresearchgate.net

Microwave and Mechanochemical Activation

Alternative energy sources provide powerful tools for accelerating chemical reactions and enabling solvent-free processes.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and improved yields. This technique could be applied to the acylation or esterification steps in the synthesis of this compound, potentially shortening reaction times from hours to minutes.

Mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging solvent-free technique. By grinding solid reactants together, often with a catalytic amount of a solid reagent, C-C bonds can be formed without any bulk solvent. Research has demonstrated the successful mechanochemical synthesis of β-sulfenylated ketones and esters, indicating the potential for this method to be applied to analogous reactions. researchgate.net A future mechanochemical route could involve milling 4-cyanobenzoyl chloride with a solid salt of the C7 monoester, offering a completely solvent-free and potentially room-temperature synthetic pathway.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Kinetic Analysis

A deeper understanding of reaction kinetics and mechanisms is essential for process optimization, control, and safety. Process Analytical Technology (PAT) employs in-situ (in-line) analytical tools to monitor reactions in real-time, providing a continuous stream of data without the need for sampling. mt.combruker.comwikipedia.org

For the synthesis of this compound, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy could be invaluable.

In-situ FTIR Spectroscopy: Using an attenuated total reflection (ATR) probe immersed directly in the reaction vessel, FTIR spectroscopy can track the concentration of key functional groups as the reaction progresses. mt.commt.comrsc.org For the acylation step, one could monitor the disappearance of the acid chloride carbonyl peak and the simultaneous appearance of the aromatic ketone carbonyl peak at a different frequency. mdpi.com This allows for precise determination of the reaction endpoint, identification of transient intermediates, and the generation of detailed kinetic data. youtube.com

Raman Spectroscopy: Raman is another powerful vibrational spectroscopy technique that is highly complementary to FTIR. mt.com It is particularly adept at monitoring C-C bond formation and is insensitive to water, making it suitable for a wide range of reaction conditions. rsc.org Raman spectroscopy could be used to analyze the kinetics of both the acylation and esterification steps, providing a detailed molecular fingerprint of the reaction mixture over time. acs.orgopen-raman.orgresearchgate.net

The data gathered from these PAT tools can be used to build robust kinetic models, enabling better process control, ensuring consistent product quality, and facilitating a seamless scale-up from the laboratory to production. americanpharmaceuticalreview.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis and optimization of complex molecules like this compound. chemcopilot.com Machine learning (ML) models, trained on vast databases of chemical reactions, can predict the outcomes of previously unseen reactions with high accuracy, thereby accelerating research and development. chemcopilot.comeurekalert.org

Reaction Prediction: For this compound, AI can be a powerful tool in predicting the feasibility and potential yields of various synthetic routes. By analyzing the molecule's structural and electronic properties, deep learning algorithms can identify the most promising reaction pathways, minimizing the need for extensive and resource-intensive experimental screening. preprints.org This predictive power is crucial for designing efficient syntheses, a process that has traditionally relied on expert intuition and trial-and-error. chemcopilot.com ML models can process millions of documented reactions to identify patterns and infer rules, allowing them to suggest optimal reagents, catalysts, and reaction conditions. chemcopilot.comrjptonline.org

The table below illustrates a conceptual framework for how AI could be applied to optimize the synthesis of the target compound.

| Parameter | Traditional Method | AI/ML-Driven Method | Potential Advantage |

| Route Scouting | Manual literature search; expert intuition. | Automated analysis of reaction databases to propose novel, high-probability routes. | Discovery of non-intuitive, more efficient pathways. |

| Condition Optimization | One-factor-at-a-time experimentation; Design of Experiments (DoE). | Bayesian optimization algorithms that learn from each experiment to suggest the next best conditions. | Faster convergence to optimal yield; reduced number of experiments. preprints.org |

| Yield Prediction | Based on analogous reactions and stoichiometry. | Models trained on large datasets predict quantitative yield for specific reactant/reagent combinations. nih.gov | More accurate forecasting, aiding in planning and resource allocation. |

| Byproduct Analysis | Experimental identification (e.g., chromatography, spectroscopy). | Prediction of likely side reactions and byproducts based on mechanistic understanding. | Proactive development of purification strategies. |